[bis(propylsulfanyl)phosphoryl][(4-bromophenyl)methyl]amine
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Overview
Description
[bis(propylsulfanyl)phosphoryl][(4-bromophenyl)methyl]amine is a complex organic compound characterized by the presence of a phosphoryl group, a bromophenyl group, and propylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [bis(propylsulfanyl)phosphoryl][(4-bromophenyl)methyl]amine typically involves the reaction of 4-bromobenzylamine with propylsulfanylphosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[bis(propylsulfanyl)phosphoryl][(4-bromophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as sodium azide or potassium cyanide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of phosphoryl sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
[bis(propylsulfanyl)phosphoryl][(4-bromophenyl)methyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [bis(propylsulfanyl)phosphoryl][(4-bromophenyl)methyl]amine involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Bis(propylsulfanyl)phosphoryl-1-(4-chlorophenyl)methanamine
- N-Bis(propylsulfanyl)phosphoryl-1-(4-fluorophenyl)methanamine
- N-Bis(propylsulfanyl)phosphoryl-1-(4-iodophenyl)methanamine
Uniqueness
[bis(propylsulfanyl)phosphoryl][(4-bromophenyl)methyl]amine is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s chemical and biological properties, making it a valuable tool in various research applications.
Properties
IUPAC Name |
N-bis(propylsulfanyl)phosphoryl-1-(4-bromophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrNOPS2/c1-3-9-18-17(16,19-10-4-2)15-11-12-5-7-13(14)8-6-12/h5-8H,3-4,9-11H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVUXALVECSCJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSP(=O)(NCC1=CC=C(C=C1)Br)SCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrNOPS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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